VUBI1

SOS1 KRAS GEF

Researchers requiring a validated SOS1 agonist face variability in binding affinity, biphasic ERK modulation, and structural proof of target engagement-risks that compromise data interpretation. VUBI1 solves this with definitive validation: - **44 nM Kd** (fluorescence polarization) & co-crystal structure (PDB 6D55) confirming binding pose - Cellular pERK1/2 activation EC50 = 5.9 μM (HeLa); matched negative control BI-9930 available - ≥98% purity; ideal for SPR, PROTAC synthesis (VUBI1-octanoic acid intermediate), and structure-based drug design

Molecular Formula C26H32ClFN6
Molecular Weight 483.0 g/mol
Cat. No. B12422521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUBI1
Molecular FormulaC26H32ClFN6
Molecular Weight483.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)C)N=C2N5CC6(C5)CNC6
InChIInChI=1S/C26H32ClFN6/c1-17-8-19(9-18(2)23(17)28)12-34-22-11-20(27)10-21(32-6-4-31(3)5-7-32)24(22)30-25(34)33-15-26(16-33)13-29-14-26/h8-11,29H,4-7,12-16H2,1-3H3
InChIKeyJWZAQUXBYYOGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VUBI1 Procurement Guide: SOS1 Activator


VUBI1 (SOS1 activator 1) is a benzimidazole-derived small molecule that functions as a potent allosteric activator of the guanine nucleotide exchange factor (GEF) SOS1, with a biochemically validated dissociation constant (Kd) of 44 nM as determined by fluorescence polarization anisotropy competition binding assay [1]. The compound enhances RAS-GTP formation and modulates downstream ERK phosphorylation in the RAS–MAPK signaling pathway, with cellular pERK1/2 activation characterized by an EC50 of 5.9 μM in HeLa cells . VUBI1's binding mode has been confirmed through X-ray co-crystallography within the RAS:SOS1:RAS ternary complex (PDB ID: 6D55), providing definitive structural validation of its target engagement [2]. The compound (CAS 2245237-53-8; molecular formula C26H32ClFN6; MW 483.02) is offered at ≥98% purity by multiple vendors and is also available through the Boehringer Ingelheim opnMe open innovation portal as a characterized chemical probe .

Co-crystal structure-validated SOS1 binding
RAS–MAPK pathway activation assay context
Matched negative control BI-9930 available

VUBI1 Procurement: Substitution Risks


SOS1 agonists cannot be treated as interchangeable commodities due to substantial differences in target binding affinity, cellular activation potency, and the distinct biphasic modulation of ERK phosphorylation that characterizes this chemotype. VUBI1 exhibits a Kd of 44 nM, whereas structurally optimized analogs such as SOS1 activator 2 (Compound 65) achieve a Kd of 9 nM, representing a nearly 5-fold difference in binding affinity that fundamentally alters cellular potency and the concentration window for biphasic signaling effects [1]. Furthermore, the presence or absence of biphasic pERK modulation varies even among close benzimidazole derivatives, making it impossible to predict the functional signaling outcome from structural similarity alone [2]. Critically, VUBI1's target engagement is validated by a co-crystal structure (PDB 6D55) confirming its binding pose within the RAS:SOS1:RAS complex, whereas many commercially available SOS1 agonists lack this definitive structural validation [3]. Researchers substituting VUBI1 with an unvalidated SOS1 agonist risk misinterpreting pathway activation effects due to off-target activity, altered biphasic signaling thresholds, or absence of the matched negative control (BI-9930) that is essential for proper experimental interpretation [4].

Binding affinity
Target binding affinity may differ substantially from optimized analogs, altering cellular pathway activation windows.
Biphasic signaling
Biphasic pERK modulation is chemotype-dependent and cannot be predicted from structural similarity alone.
Structural validation
Many SOS1 agonists lack ternary complex co-crystal structure confirmation, limiting target engagement confidence.

VUBI1 Quantitative Evidence for SOS1 Agonist Selection


Binding Affinity vs. SOS1 Activator 2

VUBI1 binds SOS1 with a Kd of 44 nM as measured by fluorescence polarization anisotropy competition binding assay [1]. In comparison, SOS1 activator 2 (Compound 65), a structurally optimized benzimidazole derivative, exhibits a Kd of 9 nM under comparable biochemical conditions [2]. VUBI1 therefore represents a ~5-fold weaker binder relative to this optimized analog, a difference that may influence the selection of the appropriate tool compound depending on whether high-affinity target engagement or a more moderate affinity window is desired for a given experimental system.

Binding Affinity vs. SOS1 activator 2
Head-to-head
Kd 44 nM (VUBI1) vs. 9 nM (SOS1 activator 2)
Supports affinity-driven experimental design context
~5-fold difference in binding affinity; concentration window may shift
SOS1 KRAS GEF binding affinity target engagement biochemical assay

Cellular pERK Potency vs. SOS1 Activator 17

VUBI1 activates pERK1/2 in HeLa cells with an EC50 of 5.9 μM, measured by In-Cell Western (ICW) analysis following 30-minute incubation . In contrast, SOS1 activator 17, a sulfonamide-derived SOS1 agonist from an alternative chemical series, exhibits an EC50 of 0.8 μM for nucleotide exchange activation in vitro and modulation of RAS signaling, with cellular pERK1/2 effects observed at submicromolar concentrations [1]. The Chemical Probes Portal expert review explicitly notes that VUBI1's cellular activity is 'only mediocre (EC50 ~6 μM)' despite its 44 nM biochemical Kd [2].

Cellular pERK Potency vs. SOS1 activator 17
Head-to-head
EC50 5.9 μM (VUBI1) vs. 0.8 μM (SOS1 activator 17)
Supports cellular pathway activation context
7.4-fold difference; expert notes modest cellular activity
RAS-MAPK ERK phosphorylation cellular assay EC50 HeLa cells SOS1 agonist

Co-Crystal Structure Validation

VUBI1 is one of the few SOS1 agonists with a publicly available, high-resolution co-crystal structure confirming its binding pose within the RAS:SOS1:RAS ternary complex. The structure (PDB ID: 6D55) reveals that VUBI1 binds to a hydrophobic pocket on SOS1 distinct from the catalytic site, allosterically enhancing nucleotide exchange activity [1]. This structural validation definitively confirms the compound's mechanism of action and provides atomic-level detail for structure-activity relationship (SAR) studies and computational modeling. In contrast, numerous commercially available SOS1 agonists (including SOS1 activator 17 and more recent indazole-derived agonists) lack publicly deposited co-crystal structures with the full ternary complex, leaving their precise binding modes unconfirmed or inferred solely from homology modeling [2]. The Chemical Probes Portal explicitly cites VUBI1's 'confirmed biophysical interactions to SOS1 in a RAS:SOS1:RAS co-crystal structure' as a distinguishing feature of this probe [3].

Co-Crystal Structure Validation
Class-level
PDB 6D55 ternary complex available
Supports structure-guided assay design
Distinguishes VUBI1 from most SOS1 agonists
structural biology X-ray crystallography allosteric binding PDB 6D55 ternary complex target validation

PROTAC Warhead for SOS1 Degradation

VUBI1 serves as the SOS1-targeting warhead in PROTAC SOS1 degrader-1 (HY-145737), a bifunctional molecule that recruits the VHL E3 ligase to induce proteasomal degradation of SOS1. This PROTAC degrader achieves a DC50 of 98.4 nM for SOS1 degradation and exhibits antiproliferative activity across multiple KRAS-mutant cancer cell lines . The degrader leverages VUBI1's agonist pharmacology to drive SOS1 degradation rather than inhibition, representing a mechanistically distinct approach from inhibitor-based PROTACs derived from SOS1 inhibitors such as BAY-293 or BI-3406. VUBI1-octanoic acid, a ligand-linker conjugate, is commercially available for researchers synthesizing custom PROTACs based on this warhead . Notably, SOS1 degradation via this agonist-derived PROTAC has been described as exhibiting 'the highest SOS1-directed activity due to target destruction, recycling and removal of SOS1 as a scaffolding protein' [1].

PROTAC Warhead Utility
Reported
DC50 98.4 nM (PROTAC SOS1 degrader-1)
Supports degradation-based pathway studies
VUBI1-octanoic acid linker conjugate available
PROTAC targeted protein degradation SOS1 degrader PROTAC SOS1 degrader-1 DC50 bifunctional degrader

Matched Negative Control BI-9930

VUBI1 is uniquely supported by a matched, structurally characterized negative control compound: BI-9930, a regioisomeric analog that is inactive against SOS1 (Ki >5000 nM) . This control is essential for distinguishing on-target SOS1-mediated effects from off-target or compound-specific artifacts. The Chemical Probes Portal SERP review explicitly recommends that 'as additional tools, the regioisomeric negative control (BI-9930) or SOS1 inhibitors with the opposite pharmacology like BAY-293 or BI-3406 might be considered' when using VUBI1 [1]. Furthermore, the portal cautions that 'cellular concentration ranges higher than 10 μM are not recommended due to the absence of selectivity data of any kind' [2]. This combination—availability of a matched negative control paired with an explicit expert recommendation on concentration limits—represents a level of experimental guidance that is frequently absent for newer or less well-characterized SOS1 agonists, including the indazole-derived compounds (e.g., compound 11) and more recently reported agonists that lack validated control compounds [3].

Matched Negative Control BI-9930
Class-level
BI-9930: Ki >5000 nM (inactive)
Enables on-target vs. off-target discrimination
Critical for rigorous probe studies
negative control chemical probe BI-9930 regioisomer target specificity experimental validation

Purity Specification and Traceability

Procurement of VUBI1 from validated vendors ensures a documented purity of ≥98% as confirmed by HPLC analysis, a specification that is explicitly stated in product datasheets from suppliers such as MedChemExpress (98.21%), Adooq (>98%), and ProbeChem (>98% HPLC) . In contrast, certain alternative sources offer VUBI1 at 'usually 95%' purity without specifying the analytical method or batch-to-batch variability . The 3% absolute purity difference may translate to up to 3% w/w impurities that could include synthetic intermediates, degradation products, or uncharacterized byproducts with unknown biological activity—a concern that is amplified for compounds like VUBI1 where cellular activity is already modest (EC50 ~6 μM) and off-target effects at higher concentrations are a documented limitation [1]. For PROTAC synthesis applications where VUBI1 serves as a warhead, impurities in the starting ligand can propagate through the synthetic route, potentially yielding degraders with reduced activity or uncharacterized impurity profiles.

Purity & Traceability
Head-to-head
≥98% (HPLC) vs. ‘usually 95%’ alternative source
Reduces impurity-driven artifact risk
Critical given ≤10 μM recommended concentration ceiling
compound purity HPLC quality control reproducibility procurement vendor comparison

VUBI1 Application Scenarios


Biochemical Target Engagement Studies

VUBI1 is optimally suited for biochemical and biophysical assays where definitive target engagement validation is required. The compound's 44 nM Kd and co-crystal structure (PDB 6D55) enable fluorescence polarization, SPR, or thermal shift assays with a known binding pose and affinity reference [1]. The matched negative control BI-9930 (Ki >5000 nM) provides an essential comparator for distinguishing specific from non-specific binding . Researchers requiring higher-affinity binding for sensitive detection should consider SOS1 activator 2 (Kd = 9 nM) as an alternative, recognizing that the latter lacks the ternary complex structural validation of VUBI1 [2].

Cellular RAS-MAPK Pathway Activation

VUBI1 is appropriate for cellular studies examining the biphasic modulation of ERK phosphorylation downstream of SOS1-mediated RAS activation. At low concentrations, VUBI1 enhances pERK1/2 levels, while higher concentrations elicit feedback-mediated suppression, a phenomenon that is characteristic of this benzimidazole chemotype [1]. Working concentrations should be restricted to ≤10 μM based on Chemical Probes Portal expert guidance citing absence of selectivity data at higher concentrations . The cellular EC50 of 5.9 μM for pERK activation in HeLa cells should inform dose-response experimental design [2]. For studies requiring more potent cellular activation, SOS1 activator 17 (EC50 = 0.8 μM) may offer advantages, though its lack of a matched negative control and absence of a ternary complex co-crystal structure represent trade-offs [3].

PROTAC Development

VUBI1 is the warhead of choice for synthesizing PROTACs that degrade SOS1 via the VHL E3 ligase pathway. The commercial availability of VUBI1-octanoic acid, a pre-conjugated ligand-linker intermediate, streamlines degrader synthesis and enables structure-activity relationship studies around linker composition and E3 ligase recruitment [1]. PROTAC SOS1 degrader-1, derived from VUBI1, achieves a DC50 of 98.4 nM for SOS1 degradation and exhibits antiproliferative activity in KRAS-mutant cancer cell lines . This application scenario leverages VUBI1's agonist pharmacology to drive degradation rather than activation, a mechanistically distinct approach from inhibitor-derived PROTACs [2].

Structural Biology and Computational Docking

VUBI1 is uniquely positioned for structural biology and computational chemistry applications requiring an experimentally validated binding pose within the RAS:SOS1:RAS ternary complex. PDB ID 6D55 provides atomic-resolution coordinates for the HRAS-SOS1-VUBI1 complex, enabling molecular docking, molecular dynamics simulations, and structure-based drug design efforts [1]. This structural resource is not available for SOS1 activator 17, SOS1 activator 2, or more recently reported indazole-derived SOS1 agonists, limiting the utility of those compounds for structure-guided optimization or mechanistic modeling . Researchers conducting fragment-based screening or SAR campaigns around the SOS1 agonist binding pocket should prioritize VUBI1 for its well-characterized binding mode and the availability of the matched negative control BI-9930 as a crystallographic reference [2].

Application
Selection Property
Validation Focus
Biochemical target engagement
Crystal structure-validated binding
Affinity context and negative control
Cellular RAS–MAPK pathway studies
Biphasic pERK modulation profile
Concentration range and matched control
PROTAC-based degradation research
Agonist-derived warhead chemistry
Degradation potency and linker-conjugate availability
Structure-based drug design
Experimentally determined binding pose
Structure-guided SAR and docking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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